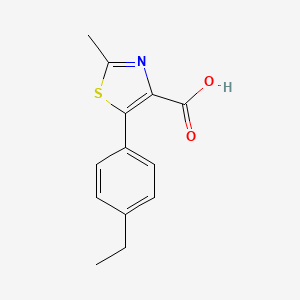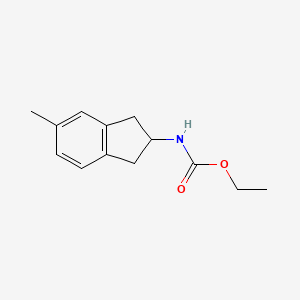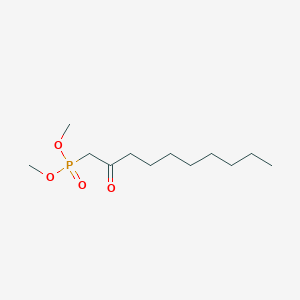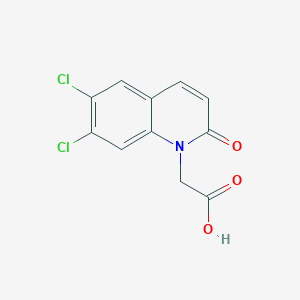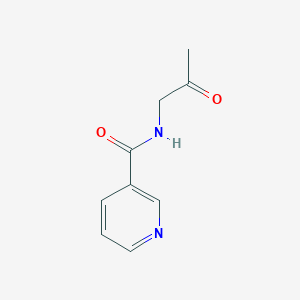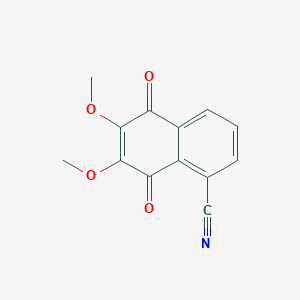![molecular formula C14H12OS B8590308 1-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)ethanone CAS No. 62615-59-2](/img/structure/B8590308.png)
1-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)ethanone is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered ring containing one sulfur atom, and its derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry
Métodos De Preparación
The synthesis of 1-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)ethanone typically involves the condensation of naphthalene derivatives with thiophene precursors. One common method includes the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal–Knorr reaction . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
1-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of dihydro derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction leads to dihydro derivatives.
Aplicaciones Científicas De Investigación
1-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)ethanone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or receptors involved in disease processes. For example, its anticancer activity could be attributed to the inhibition of cell proliferation pathways, while its antimicrobial effects may result from the disruption of bacterial cell membranes .
Comparación Con Compuestos Similares
1-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)ethanone can be compared with other thiophene derivatives, such as:
2-Acetylthiophene: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Thiophene-2-carboxaldehyde: Utilized in the production of dyes and pigments.
Thiophene-3-carboxylic acid: Employed in the manufacture of polymers and resins.
What sets this compound apart is its unique naphthalene-thiophene fused structure, which imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
62615-59-2 |
|---|---|
Fórmula molecular |
C14H12OS |
Peso molecular |
228.31 g/mol |
Nombre IUPAC |
1-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)ethanone |
InChI |
InChI=1S/C14H12OS/c1-9(15)13-8-11-7-6-10-4-2-3-5-12(10)14(11)16-13/h2-5,8H,6-7H2,1H3 |
Clave InChI |
KEMNCHSVRXSXMU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(S1)C3=CC=CC=C3CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethanone, 1-(7-methylbenzo[b]thien-3-yl)-](/img/structure/B8590277.png)

